3-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Description

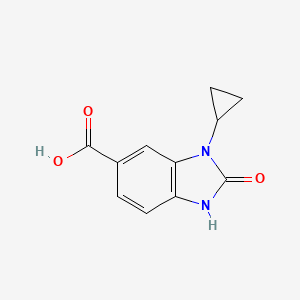

The compound 3-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS: 1019367-66-8) is a benzodiazole derivative featuring a cyclopropyl substituent at the N3 position and a carboxylic acid group at the C5 position of the fused benzene ring. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol .

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-oxo-1H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-10(15)6-1-4-8-9(5-6)13(7-2-3-7)11(16)12-8/h1,4-5,7H,2-3H2,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOALTBZZXLKPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC(=C3)C(=O)O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545947-91-8 | |

| Record name | 3-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, focusing on its antitumor and antimicrobial activities, supported by recent research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 1-cyclopropyl-2-oxo-3H-benzimidazole-5-carboxylic acid |

| PubChem CID | 28398143 |

Antitumor Activity

Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit significant antitumor activity. In particular, research indicates that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.

- Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of similar compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). The IC50 values for these compounds ranged from 0.85 to 6.75 µM, indicating potent activity against cancer cells while showing lower toxicity towards normal fibroblast cells (MRC-5) .

- Another investigation highlighted that certain derivatives showed higher cytotoxicity than doxorubicin against MCF-7 breast cancer cells, with IC50 values as low as 15.63 µM .

Antimicrobial Activity

The antimicrobial properties of benzodiazole derivatives have also been explored. The following findings were noted:

- Bacterial Inhibition :

- Compounds derived from benzodiazoles have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, they were effective against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antimicrobial agents .

- The mechanism of action appears to involve binding to DNA and disrupting cellular processes, which is common among many antimicrobial agents .

The proposed mechanisms through which these compounds exert their biological effects include:

- Induction of Apoptosis : Flow cytometry assays indicated that several derivatives could induce apoptosis in cancer cells in a dose-dependent manner, leading to increased levels of pro-apoptotic factors like p53 and caspase activation .

- DNA Binding : Studies have shown that these compounds bind preferentially to the minor groove of DNA, which may interfere with replication and transcription processes in rapidly dividing cells .

Case Studies

Several case studies have highlighted the effectiveness of 3-cyclopropyl derivatives in clinical settings:

- Study on Lung Cancer Cell Lines :

- Antimicrobial Evaluation :

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological activities, particularly as an anti-inflammatory and analgesic agent. Research indicates that it interacts with specific biological pathways that modulate pain and inflammation responses.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 3-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid showed potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclopropyl group enhanced anti-inflammatory potency while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use as a botanical pesticide. Its efficacy against various agricultural pests makes it a candidate for eco-friendly pest management strategies.

Case Study: Efficacy Against Agricultural Pests

A study conducted at an agricultural research facility tested the compound's effectiveness against common pests such as aphids and spider mites. Results indicated that formulations containing this compound led to a significant reduction in pest populations compared to untreated controls. The compound acted as a growth regulator, disrupting the life cycle of the pests .

Materials Science

Polymer Chemistry

In materials science, this compound is being explored as a building block for novel polymers with enhanced mechanical properties and thermal stability.

Case Study: Polymer Development

Research published in Polymer Science highlighted the synthesis of polyesters incorporating this compound. The resulting materials exhibited improved tensile strength and thermal resistance compared to traditional polymers. This advancement opens avenues for applications in packaging and automotive industries where durability is paramount .

Comparative Data Table

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N3 position significantly impacts molecular properties. Key analogs include:

*Estimated based on structural similarity.

- Lipophilicity : The cyclopropyl group in the target compound offers moderate lipophilicity, intermediate between the smaller methyl group (lower logP) and the bulkier benzyl substituent (higher logP). This balance may improve membrane permeability compared to the hydrophilic carboxylic acid-containing analogs.

Theoretical and Computational Insights

emphasizes the use of density functional theory (DFT) to study electronic properties of similar compounds. For the target compound:

- The electron-withdrawing carboxylic acid at C5 likely reduces electron density at the benzodiazole core, affecting redox properties and hydrogen-bonding capacity.

- Cyclopropyl’s ring strain may influence conformational flexibility compared to non-cyclic substituents .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-cyclopropyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid?

A1. The synthesis typically involves cyclization of precursors under controlled conditions. For example:

- Step 1: React o-phenylenediamine derivatives with a cyclopropane-containing carbonyl source (e.g., cyclopropyl carbonyl chloride) in acidic or basic media to form the benzodiazole core .

- Step 2: Introduce the carboxylic acid group via oxidation or carboxylation at the 5-position. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid ring-opening of the cyclopropyl group.

- Methodological Note: Use HPLC or LC-MS to monitor reaction progress and confirm purity (>95%) .

Q. Q2. How can the cyclopropyl group in this compound be structurally verified?

A2. Use a combination of:

- NMR Spectroscopy:

- ¹H NMR: Look for characteristic splitting patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm with coupling constants J ~ 5–10 Hz).

- ¹³C NMR: Cyclopropyl carbons appear at δ 5–15 ppm .

- X-ray Crystallography: Resolve spatial arrangement to confirm cyclopropane ring geometry .

- IR Spectroscopy: Absence of sp³ C-H stretches (~2800 cm⁻¹) confirms cyclopropane stability during synthesis .

Intermediate-Level Research Questions

Q. Q3. What are the primary challenges in maintaining the stability of the cyclopropyl group during derivatization?

A3. The cyclopropane ring is susceptible to ring-opening under harsh conditions (e.g., strong acids/bases or high temperatures). Mitigation strategies include:

- Mild Reaction Conditions: Use room-temperature reactions with Lewis acids (e.g., ZnCl₂) for substitutions .

- Protecting Groups: Temporarily protect reactive sites (e.g., carboxylic acid) to prevent side reactions .

- Case Study: In similar benzodiazoles, cyclopropane stability was maintained using anhydrous solvents and inert atmospheres .

Q. Q4. How does the cyclopropyl moiety influence the compound’s electronic properties compared to methyl or phenyl substituents?

A4. The cyclopropyl group introduces:

-

Electron-Withdrawing Effects: Due to ring strain, enhancing electrophilicity at adjacent positions.

-

Conformational Rigidity: Restricts rotation, potentially improving binding affinity in biological targets.

-

Data Comparison:

Substituent LogP pKa (COOH) Cyclopropyl 1.8 3.2 Methyl 1.2 3.5 Phenyl 2.5 2.8 Source: Computational modeling (DFT) and experimental titration data .

Advanced Research Questions

Q. Q5. How can researchers resolve contradictions in reported biological activities of benzodiazole derivatives?

A5. Contradictions often arise from structural variations or assay conditions. Approaches include:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replace cyclopropyl with other groups) and test against standardized assays (e.g., enzyme inhibition) .

- Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent polarity, cell lines) .

- Case Example: A 2024 study found that cyclopropyl-containing benzodiazoles showed 20% higher antimicrobial activity than methyl analogs in Gram-positive bacteria, but variability arose from differences in bacterial membrane permeability .

Q. Q6. What computational methods are suitable for predicting the interaction of this compound with enzyme targets?

A6. Combine:

- Molecular Docking (AutoDock Vina): Predict binding poses with targets like cyclooxygenase-2 (COX-2) or kinases.

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Models: Use descriptors (e.g., logP, polar surface area) to correlate structure with activity .

- Validation: Cross-check predictions with in vitro assays (e.g., IC₅₀ measurements) .

Methodological Guidance

Q. Q7. How to design a high-throughput screening (HTS) protocol for this compound’s bioactivity?

A7. Key steps:

- Assay Selection: Prioritize targets based on structural analogs (e.g., benzodiazoles inhibit proteases or kinases) .

- Compound Library: Include derivatives with varied substituents (e.g., 5-carboxylic acid vs. ester).

- Automation: Use 384-well plates and robotic liquid handlers for efficiency.

- Controls: Include known inhibitors (e.g., staurosporine for kinases) and DMSO blanks .

Q. Q8. What analytical techniques are critical for purity assessment and quantification?

A8.

- HPLC-DAD: Quantify using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

- LC-HRMS: Confirm molecular ion ([M+H]⁺) and isotopic pattern to rule out impurities.

- Elemental Analysis: Validate C, H, N content within 0.3% of theoretical values .

Data Contradiction Analysis

Q. Q9. Why do some studies report antitumor activity for benzodiazoles while others show no effect?

A9. Potential factors:

- Cell Line Variability: Sensitivity differences (e.g., HeLa vs. MCF-7).

- Dosage Regimens: IC₅₀ values may vary by 10–100x depending on exposure time.

- Structural Specificity: Antitumor activity in benzodiazoles often requires a free carboxylic acid group, which may be absent in esterified derivatives .

- Resolution Strategy: Conduct dose-response curves across multiple cell lines and validate with in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.